![molecular formula C8H6ClFN2 B2755028 2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole CAS No. 348133-47-1](/img/structure/B2755028.png)
2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole
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Overview
Description
“2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole derivatives has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Abemaciclib Synthesis : 2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole serves as a key intermediate in the synthesis of Abemaciclib , a kinase inhibitor used in the treatment of hormone receptor (HR)-positive, HER2-negative advanced or metastatic breast cancer. Abemaciclib inhibits cyclin-dependent kinases (CDK) 4 and 6, which play a crucial role in cell cycle regulation .
Antibacterial and Antifungal Agents
- PqsR Inhibitors : Researchers have explored imidazole derivatives, including 2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole, as potential inhibitors of PqsR , a transcriptional regulator in Pseudomonas aeruginosa . Successful inhibition of PqsR can reduce the production of virulence factors and biofilm formation, making it a promising avenue for combating bacterial infections .
Agrochemicals and Crop Protection
These applications highlight the versatility of 2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole across different scientific domains. Researchers continue to explore its properties and potential, making it an intriguing compound for further investigation . If you need more detailed information on any specific application, feel free to ask!
Mechanism of Action
Future Directions
The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges . This suggests that there is ongoing research in the synthesis and application of imidazole derivatives .
properties
IUPAC Name |
2-chloro-6-fluoro-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2/c1-12-7-4-5(10)2-3-6(7)11-8(12)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCNEUNXMXSEPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)N=C1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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